molecular formula C13H15Cl2NO4S B2939644 [2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone CAS No. 477867-73-5

[2,3-Dichloro-4-(ethylsulfonyl)phenyl](morpholino)methanone

Cat. No.: B2939644
CAS No.: 477867-73-5
M. Wt: 352.23
InChI Key: IYKSOJINEZWTFO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone: is a chemical compound with the molecular formula C13H15Cl2NO4S It is characterized by the presence of dichloro, ethylsulfonyl, and morpholino functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol, ethylsulfonyl chloride, and morpholine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. The presence of the dichloro and ethylsulfonyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 2,3-Dichloro-4-(methylsulfonyl)phenylmethanone
  • 2,3-Dichloro-4-(propylsulfonyl)phenylmethanone

Uniqueness:

  • The ethylsulfonyl group in 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone) provides distinct chemical properties compared to its methylsulfonyl and propylsulfonyl analogs. This difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(2,3-dichloro-4-ethylsulfonylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c1-2-21(18,19)10-4-3-9(11(14)12(10)15)13(17)16-5-7-20-8-6-16/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKSOJINEZWTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)N2CCOCC2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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